molecular formula C15H15N5O4S B2858642 N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097890-00-9

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2858642
CAS No.: 2097890-00-9
M. Wt: 361.38
InChI Key: ZXZSKTMJDSQCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the oxadiazole ring, and the benzofuran ring, followed by the sulfonamide formation.

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This involves the cyclization of acyl hydrazides with nitriles in the presence of dehydrating agents such as phosphorus oxychloride.

    Formation of the Benzofuran Ring: This can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Sulfonamide Formation: The final step involves the reaction of the benzofuran derivative with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S/c1-20-9-11(7-16-20)15-18-14(24-19-15)8-17-25(21,22)12-2-3-13-10(6-12)4-5-23-13/h2-3,6-7,9,17H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZSKTMJDSQCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.